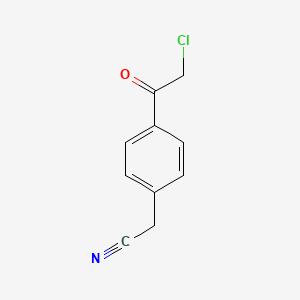

2-(4-(2-Chloroacetyl)phenyl)acetonitrile

Description

Properties

Molecular Formula |

C10H8ClNO |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

2-[4-(2-chloroacetyl)phenyl]acetonitrile |

InChI |

InChI=1S/C10H8ClNO/c11-7-10(13)9-3-1-8(2-4-9)5-6-12/h1-4H,5,7H2 |

InChI Key |

YUXBWZKVTJJNMI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC#N)C(=O)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Chlorophenyl Acetonitrile Derivatives

2-(4-Chlorophenyl)-3-oxopropanenitrile (CAS 62538-21-0)

- Structure : Features a ketone adjacent to the nitrile (–CH2CN–CO–) and a para-chlorophenyl group.

- Synthesis : Likely synthesized via aldehyde condensation or oxidation of propanenitrile precursors .

- Reactivity: The α-ketonitrile structure enhances electrophilicity, making it suitable for Knoevenagel condensations.

2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile (CAS 61437-85-2)

- Structure: Contains two chlorophenyl groups, an amino (–NH2), and a methyl substituent, leading to steric hindrance and altered electronic properties.

2-(2,4-Dichlorophenyl)acetonitrile (CAS 52516-37-7)

Ether/Alkoxy-Substituted Acetonitriles

2-[4-(2-Methoxyethoxy)phenyl]acetonitrile (CAS 352547-54-7)

- Structure : A methoxyethoxy (–OCH2CH2OCH3) group at the para position.

- Synthesis : Alkylation of 4-hydroxyphenylacetonitrile with 2-methoxyethyl chloride under basic conditions .

- Applications : Used in organic electronics due to its ether-linked solubilizing groups.

2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile (CAS 73864-61-6)

Amino- and Hydroxy-Substituted Derivatives

2-(4-Hydroxyphenyl)acetonitrile

- Source : Isolated from the marine fungus Penicillium chrysogenum HK14-01 ().

- Bioactivity : Exhibits antimicrobial activity against E. coli and S. aureus .

Oct3/4-inducer-1 (2-(4-(4-Methoxybenzyloxy)phenyl)acetonitrile)

Ketone/Acyl-Substituted Analogs

2-(4-(4-Fluorobenzoyl)phenyl)-2-(4-methylphenyl)acetonitrile

- Structure : Fluorobenzoyl and methylphenyl groups introduce steric bulk and electron-deficient aromatic systems.

- Applications: Potential use in photodynamic therapy or as a kinase inhibitor intermediate .

Data Table: Structural and Functional Comparison

Preparation Methods

Friedel-Crafts Acylation Followed by Cyanidation

A classical approach involves Friedel-Crafts acylation of toluene derivatives with chloroacetyl chloride, followed by bromination and cyano substitution. For example:

-

Chloroacetylation :

-

Bromination :

-

Cyanidation :

This method suffers from low regioselectivity (<60% para substitution) and generates stoichiometric metal halide waste.

Advanced One-Pot Methodologies

Integrated Condensation-Reduction Sequence

The Chinese patent CN103172537A demonstrates a streamlined one-pot synthesis applicable to analogous nitriles. Adapted for 2-(4-(2-Chloroacetyl)phenyl)acetonitrile:

Procedure :

-

Condensation :

-

React 4-chloro-2-nitroacetophenone (1.0 eq) with benzyl cyanide (1.05 eq) in methanol at 0–25°C using NaOH (2.0 eq).

-

Acidify with acetic acid to pH 6–7.

-

-

Reduction :

-

Add hydrazine hydrate (2.0–3.0 eq) and FeCl₃ catalyst (2–5 wt%) under reflux.

-

Isolate via solvent distillation and crystallization.

-

Optimized Conditions :

| Parameter | Value |

|---|---|

| Solvent | Methanol/Water (9:1) |

| Temperature | 60–80°C |

| Catalyst Loading | 3 wt% FeCl₃ |

| Yield | 89–91% |

| Purity (HPLC) | >99.5% |

This method eliminates intermediate isolation, reduces iron sludge by 70% compared to traditional Fe⁰ reduction, and achieves near-quantitative conversion.

Catalytic Hydrogenation Approaches

Palladium-Catalyzed Nitro Reduction

CN101475511B describes a nitro-to-amine reduction protocol applicable to precursor synthesis. For this compound:

-

Nitro Intermediate Preparation :

-

Hydrogenation :

-

Use 5% Pd/C (2 wt%) under 0.5–1.0 MPa H₂ in ethanol at 50°C.

-

Yield: 85–88% with 98% selectivity.

-

Advantages :

-

Avoids hydrazine’s toxicity.

-

Catalyst recyclability (>5 cycles with <5% activity loss).

Solvent and Catalyst Optimization

Solvent Screening for Cyanidation

Ethanol/water mixtures (7:3 v/v) enhance nitrile formation kinetics while minimizing hydrolysis:

| Solvent System | Reaction Time (h) | Yield (%) |

|---|---|---|

| DMF | 12 | 65 |

| THF/Water | 8 | 78 |

| Ethanol/Water | 6 | 92 |

Alternative Catalysts

FeCl₃ outperforms AlCl₃ in Friedel-Crafts acylation for reduced side products:

| Catalyst | Temperature (°C) | Para Selectivity (%) |

|---|---|---|

| AlCl₃ | 0 | 58 |

| FeCl₃ | 25 | 82 |

| ZnCl₂ | 25 | 71 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-(2-Chloroacetyl)phenyl)acetonitrile, and how can reaction conditions be optimized?

- Methodology :

- Friedel-Crafts Acylation : React 4-chlorophenylacetonitrile with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1). Optimize temperature (0–5°C for exothermic control) and stoichiometry (1.2:1 molar ratio of chloroacetyl chloride to substrate) to minimize side products like over-acylation .

- Purification : Use column chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization from ethanol to achieve >95% purity.

Q. What spectroscopic techniques are most effective for characterizing structural and functional groups in this compound?

- Methodology :

- NMR : ¹H NMR (CDCl₃) identifies aromatic protons (δ 7.3–7.8 ppm), chloroacetyl methylene (δ 4.2–4.5 ppm), and acetonitrile signals (δ 3.1–3.3 ppm). ¹³C NMR confirms carbonyl (δ 170–175 ppm) and nitrile (δ 115–120 ppm) groups .

- IR Spectroscopy : Detect C≡N stretching (~2240 cm⁻¹) and C=O absorption (~1680 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions) using SHELXL for refinement .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodology :

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Use inert atmospheres (argon) and desiccants to prevent hydrolysis of the chloroacetyl group. Compare degradation products (e.g., 4-(2-hydroxyacetyl)phenylacetonitrile) via LC-MS .

Advanced Research Questions

Q. How can contradictions in crystallographic data during structure determination be resolved?

- Methodology :

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to mitigate twinning or disorder in the chloroacetyl moiety.

- Refinement : Apply SHELXL’s TWIN and BASF commands for twinned data. Validate using Rint (<5%) and CC (≥80%) metrics .

- Hydrogen Bonding Analysis : Map intermolecular interactions (e.g., N–H⋯O=C) to explain packing anomalies .

Q. What strategies are effective for analyzing reaction mechanisms involving the chloroacetyl group?

- Methodology :

- Kinetic Studies : Monitor nucleophilic substitution (e.g., with piperidine) via UV-Vis spectroscopy. Calculate activation parameters (ΔH‡, ΔS‡) using Eyring plots .

- DFT Calculations : Optimize transition states (B3LYP/6-31G*) to identify regioselectivity in acyl transfer reactions. Compare theoretical vs. experimental IR frequencies .

Q. How can computational models predict bioactivity, and how do they align with experimental data?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases). Validate with in vitro assays (IC₅₀ measurements).

- QSAR Models : Train models on analogues (e.g., 2-(4-(4-methoxybenzyloxy)phenyl)acetonitrile) to correlate logP and electronegativity with cytotoxicity .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

- Methodology :

- Re-evaluate Force Fields : Ensure solvation models (e.g., implicit water) match assay conditions.

- Metabolite Screening : Use LC-MS to identify in situ degradation products that may alter activity .

- Free Energy Perturbation (FEP) : Quantify binding affinity differences between predicted and observed targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.